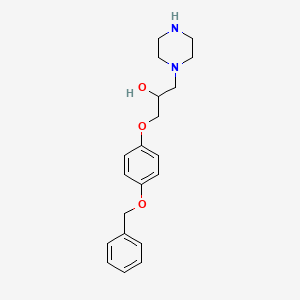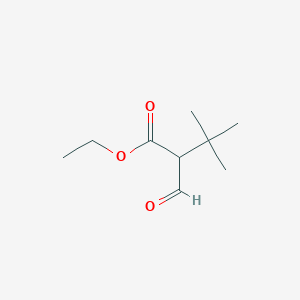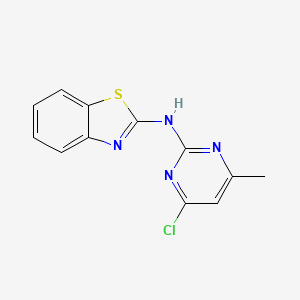
1-(4-Benzyloxy-phenoxy)-3-piperazin-1-yl-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzyloxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyloxy group attached to a phenoxy ring, which is further connected to a piperazine moiety through a propanol chain. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyloxy-phenoxy)-3-piperazin-1-yl-propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-Benzyloxyphenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of 4-Benzyloxyphenoxypropanol: The 4-benzyloxyphenol is then reacted with epichlorohydrin to form 4-benzyloxyphenoxypropanol.
Introduction of Piperazine: The final step involves reacting 4-benzyloxyphenoxypropanol with piperazine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Benzyloxy-phenoxy)-3-piperazin-1-yl-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyloxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-(4-Benzyloxy-phenoxy)-3-piperazin-1-yl-propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Benzyloxy-phenoxy)-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups can interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenol: A precursor in the synthesis of 1-(4-Benzyloxy-phenoxy)-3-piperazin-1-yl-propan-2-ol.
4-(Benzyloxy)phenoxyacetic acid: Another compound with a similar structure but different functional groups.
4-(Benzyloxy)phenoxyethanol: Similar in structure but with an ethanol chain instead of a propanol chain.
Uniqueness
This compound is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and biochemical research.
Propriétés
Formule moléculaire |
C20H26N2O3 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-(4-phenylmethoxyphenoxy)-3-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C20H26N2O3/c23-18(14-22-12-10-21-11-13-22)16-25-20-8-6-19(7-9-20)24-15-17-4-2-1-3-5-17/h1-9,18,21,23H,10-16H2 |
Clé InChI |
WFWIUEJOAOPPDC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)


![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)


![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)
